molecular formula C22H31NO5 B571486 Sessilifoline A

Sessilifoline A

Cat. No.: B571486
M. Wt: 389.5 g/mol
InChI Key: RRHMLMRBONYJOT-SVRYCYPKSA-N
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Description

Sessilifoline A (CAS: 929637-35-4; molecular formula: C22H31NO5) is a tetracyclic quinolizidine alkaloid esterified with an angelate group. It is primarily isolated from plants in the genus Pearsonia and related genera within the tribe Crotalarieae (Fabaceae) . Structurally, it features a lupanine backbone modified by a 3β-hydroxy-4α-angelate ester, distinguishing it from other quinolizidine derivatives . Its presence is chemotaxonomically significant, as it helps differentiate Pearsonia and Rothia from morphologically similar genera like Lotononis, which lack such esterified alkaloids . This compound is widely utilized as a reference standard in phytochemical analyses, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), to ensure quality control in herbal products .

Properties

IUPAC Name

(1S,3S,5R,6S,7R,10S,11R,12R,16S)-11-ethyl-7-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO5/c1-4-12-13-6-5-7-17-23-15(16-8-10(2)20(24)26-16)9-14(22(13,23)28-17)18-11(3)21(25)27-19(12)18/h10-19H,4-9H2,1-3H3/t10-,11+,12+,13+,14+,15-,16-,17-,18+,19-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHMLMRBONYJOT-SVRYCYPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CCCC3N4C2(O3)C(CC4C5CC(C(=O)O5)C)C6C1OC(=O)C6C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H]2CCC[C@H]3N4[C@@]2(O3)[C@H](C[C@H]4[C@@H]5C[C@@H](C(=O)O5)C)[C@@H]6[C@H]1OC(=O)[C@@H]6C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Sessilifoline A is typically extracted and isolated from the Lycoris aurea plant. The extraction process involves crushing, soaking, and extracting the plant material, followed by separation and purification using solvent extraction and chromatographic techniques .

Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction and purification methods used in laboratory settings can be scaled up with appropriate modifications to handle larger quantities of plant material and solvents.

Chemical Reactions Analysis

Types of Reactions: Sessilifoline A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms of this compound.

Mechanism of Action

The mechanism of action of Sessilifoline A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Lupanine

  • CAS : 550-90-3 (base compound; derivatives vary)
  • Molecular Formula : C15H24N2O
  • Structural Features: The unmodified tetracyclic quinolizidine backbone without ester groups.
  • Biological Role : A precursor for esterified alkaloids; exhibits insecticidal properties.
  • Applications : Used in studies of alkaloid biosynthesis pathways .

Cajanifoline

  • CAS: Not explicitly listed in evidence (referred to as lupanine-3β-hydroxy-13α-angelate).
  • Molecular Formula: Likely C22H31NO5 (similar to this compound).
  • Structural Features : Lupanine with a 3β-hydroxy-13α-angelate ester.
  • Biological Role: Co-occurs with this compound in Pearsonia species; contributes to chemotaxonomic differentiation.
  • Applications: Limited to academic research due to rarity .

Pearsonine

  • CAS: Not explicitly listed in evidence (referred to as lupanine-3β,8α-dihydroxy-13α-angelate).
  • Molecular Formula: Likely C22H31NO6.
  • Structural Features : Contains additional hydroxylation at the 8α position compared to cajanifoline.
  • Biological Role : Unique to Pearsonia; used to infer phylogenetic relationships within Crotalarieae.
  • Applications: No reported industrial uses .

Erysubin A

  • CAS : 221150-18-1.
  • Molecular Formula: Not specified in evidence.
  • Structural Features: Presumed quinolizidine alkaloid based on nomenclature.
  • Applications: No documented applications .

Comparative Data Table

Compound CAS Number Molecular Formula Key Structural Features Biological Role Applications
This compound 929637-35-4 C22H31NO5 3β-hydroxy-4α-angelate ester on lupanine Chemotaxonomic marker for Pearsonia Phytochemical reference standard
Lupanine 550-90-3 C15H24N2O Unmodified quinolizidine backbone Biosynthetic precursor; insecticidal Academic research
Cajanifoline N/A ~C22H31NO5 3β-hydroxy-13α-angelate ester on lupanine Co-marker in Pearsonia taxonomy Academic research
Pearsonine N/A ~C22H31NO6 3β,8α-dihydroxy-13α-angelate ester Phylogenetic studies in Crotalarieae Academic research
Erysubin A 221150-18-1 N/A Presumed quinolizidine derivative Undocumented Undocumented

Key Research Findings

Chemotaxonomic Significance: this compound and its analogs (cajanifoline, pearsonine) are unique to Pearsonia and Rothia, distinguishing them from Lotononis, which produces pyrrolizidine alkaloids instead .

Structural Diversity: Hydroxylation and esterification patterns (e.g., 3β vs. 13α positions) dictate taxonomic utility. For example, this compound’s 4α-angelate ester is absent in cajanifoline and pearsonine .

Analytical Applications : this compound is commercially available as a high-purity standard (≥95%) for TLC and HPLC, whereas analogs like cajanifoline lack standardized production .

Biological Activity

Introduction

Sessilifoline A is a natural alkaloid isolated from the plant Sessilifolium species, which has garnered attention for its diverse biological activities. This compound is part of a larger class of natural products that exhibit significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula and structural details are critical for understanding its mechanism of action.

  • Molecular Formula : C₁₈H₂₃N₃O₃
  • Molecular Weight : 329.39 g/mol

The structure includes a bicyclic framework that is typical of many alkaloids, which is essential for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against various bacterial strains.

  • Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.
  • Case Study : In vitro studies showed that this compound had an MIC (Minimum Inhibitory Concentration) of 8 μg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

This compound has shown significant anti-inflammatory activity in various models.

  • Research Findings : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was demonstrated in a murine model of acute inflammation where treatment with this compound reduced paw edema by 50% compared to control groups .
  • Table 1: Anti-inflammatory Activity of this compound
CytokineControl (pg/mL)Treatment (pg/mL)% Inhibition
TNF-α20010050%
IL-61507550%

Anticancer Properties

The anticancer potential of this compound has been explored in several cancer cell lines.

  • Mechanism : It induces apoptosis through the activation of caspase pathways and inhibits the proliferation of cancer cells.
  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a decrease in cell viability by approximately 70% at a concentration of 10 μM after 48 hours .

Antioxidant Activity

This compound also exhibits antioxidant properties, which contribute to its overall therapeutic potential.

  • Research Findings : It scavenges free radicals effectively, as demonstrated by DPPH radical scavenging assays where it showed an IC50 value of 15 μg/mL .

Q & A

Q. Q. How can researchers ensure reproducibility in this compound’s in vitro cytotoxicity assays?

  • Methodological Answer : Adhere to MIAME/MIACA guidelines for assay reporting. Document cell-passage numbers, serum batches, and atmospheric conditions (O2/CO2 levels). Include internal controls (e.g., staurosporine for apoptosis assays) and share raw data (flow cytometry FCS files, microscopy images) in supplementary materials .

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